This compound belongs to the class of heterocyclic compounds, specifically those containing both pyridine and imidazole rings. Heterocycles are compounds that have atoms of at least two different elements as members of their rings. The presence of chlorine and methoxy groups further categorizes this compound into substituted heterocycles, which are known for their diverse chemical reactivity and biological properties.
The synthesis of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine typically involves several key steps, primarily focusing on the formation of the imidazole ring followed by its attachment to the pyridine structure.
For industrial applications, scalable synthetic routes are preferred. Techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs while ensuring high yield and purity of the final product.
The molecular structure of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine can be described as follows:
The compound's structure can be analyzed using techniques such as:
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine can participate in various chemical reactions:
The reactions yield various products including N-oxide derivatives, reduced imidazole compounds, and substituted derivatives that can serve as intermediates in further synthetic applications.
Relevant data regarding melting point, boiling point, and spectral data can provide further insights into its physical properties but may vary based on synthesis methods and purity levels .
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine has a wide range of applications across different scientific domains:
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine represents a sophisticated heterocyclic hybrid scaffold embodying strategic structural features prized in modern drug discovery. This compound integrates a pyridine ring decorated with chloro and methoxy substituents at the 6- and 2-positions, respectively, and linked to an imidazole ring at the 3-position. This molecular architecture leverages the distinct physicochemical and pharmacophoric properties of both heterocyclic systems. The deliberate incorporation of halogen (chloro) and alkoxy (methoxy) groups further refines the molecule's electronic profile, lipophilicity, and hydrogen-bonding capacity, rendering it a compelling subject for medicinal chemistry exploration. Its design exemplifies the rational construction of bioactive scaffolds through the fusion and decoration of nitrogen-containing heterocycles, aiming to target diverse biological macromolecules while optimizing drug-like properties [4] [8].
Imidazole-pyridine hybrids constitute a privileged structural class in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The integration of the electron-rich, weakly basic imidazole ring—a common feature in histidine-containing biological motifs—with the more electron-deficient pyridine ring creates a system capable of diverse non-covalent interactions with biological targets. These include hydrogen bonding (both donation and acceptance via imidazole N-H and pyridine nitrogen), dipole-dipole interactions, π-π stacking, and coordination with metal ions in enzyme active sites.
The imidazo[1,2-a]pyridine framework, a close relative of the title compound's hybrid structure, is particularly noteworthy. Recent research underscores its significance in developing novel antimicrobial agents. For instance, derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone demonstrated potent anticandidosic activity against resistant strains of Candida albicans, with compound 10i exhibiting a remarkably low MIC of 41.98 μmol/L [4]. This highlights the potential of such scaffolds in addressing drug-resistant infections. The bioisosteric relationship between imidazopyridines and benzimidazoles further enhances their utility, allowing for the optimization of activity while potentially mitigating off-target effects or improving pharmacokinetic profiles. The imidazole ring's metabolic stability compared to other heterocycles adds to the drug discovery value of these hybrids, contributing to improved bioavailability and in vivo efficacy [4] [8].
Table 1: Biologically Active Imidazole-Pyridine Hybrids and Their Activities
Core Structure | Biological Activity | Key Findings/Compound Example | Reference |
---|---|---|---|
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | Antifungal (Anti-Candida albicans) | MIC = 41.98 μmol/L (Compound 10i) | [4] |
Phenyl imidazole derivatives of 4-pyridone | Antibacterial (FabI/FabK inhibition) | Dual inhibitor (Compound 40): EcFabI IC₅₀ 0.38 μM; SpFabK IC₅₀ 0.0045 μM | [8] |
3-Phenoxy-4-pyridones | Antibacterial (FabI inhibition) | S. aureus FabI IC₅₀ 0.08 μM; MRSA MIC 0.049 μg/mL (Compound 47) | [8] |
Imidazo[1,2-b]pyridazine | Kinase Inhibition (e.g., TYK2) | Deucravacitinib (25) - FDA approved for psoriasis (allosteric TYK2 inhibitor) | [5] |
The strategic placement of methoxy (-OCH₃) and chloro (-Cl) substituents on the pyridine ring in 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine profoundly influences its molecular recognition and biological activity. These groups are not merely inert appendages but active contributors to the molecule's overall behavior:
Crystallographic evidence supports the defined spatial orientation of these groups. Analysis of the closely related structure (6-chloropyridin-3-yl)methyl 2-... reveals characteristic bond parameters: the C-O bond in the methoxy group averages around 1.36 Å, while the C-Cl bond is approximately 1.74 Å. The bond angles around the substituted carbon atoms (C2 for OCH₃, C6 for Cl) maintain near-tetrahedral geometry (∠C-C-O ≈ 118°, ∠C-C-Cl ≈ 120°), confirming minimal steric distortion of the pyridine ring [1]. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents creates a unique electronic polarization across the pyridine ring. This polarization can fine-tune the electron density at the critical C-3 position where the imidazole ring is attached, thereby modulating the imidazole's own electron density and its ability to engage in H-bonding or π-stacking interactions within a biological target [1] [4] [8].
Table 2: Key Structural Parameters of Chloro and Methoxy Substituents from Crystallography
Parameter | Value (Approximate) | Significance | Source Compound |
---|---|---|---|
C-Cl Bond Length | 1.74 Å | Standard length, indicates single bond character; influences steric bulk and σ-hole potential | (6-chloropyridin-3-yl)methyl 2-... [1] |
C-O (Methoxy) Bond Length | 1.36 Å | Standard for C(sp²)-O bond; ensures strong H-bond acceptor capability | (6-chloropyridin-3-yl)methyl 2-... [1] |
∠C-C-Cl Angle | ~120° | Reflects sp² hybridization at carbon; minimal ring strain | (6-chloropyridin-3-yl)methyl 2-... [1] |
∠C-C-O Angle | ~118° | Reflects sp² hybridization at carbon; slight deviation from 120° due to lone pair repulsion | (6-chloropyridin-3-yl)methyl 2-... [1] |
Uiso/Ueq for Cl | ~0.0624 | Thermal displacement parameter, reflects atom mobility/crystal packing | (6-chloropyridin-3-yl)methyl 2-... [1] |
Uiso/Ueq for O (Methoxy) | ~0.0420 | Thermal displacement parameter, typically lower than Cl | (6-chloropyridin-3-yl)methyl 2-... [1] |
The exploration of imidazole-containing compounds in medicinal chemistry boasts a rich history spanning over a century, evolving from simple natural product derivatives to sophisticated rationally designed hybrids like 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine. Key milestones and evolutionary trends include:
The design of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine thus embodies the culmination of these historical trends: it is a rationally designed hybrid scaffold incorporating the bioisosterically valuable imidazo[1,2-a]pyridine core concept (though not fused, the linkage provides conformational flexibility), strategically decorated with established substituents (chloro for lipophilicity/electronic effects, methoxy for electronic modulation/H-bonding) known to enhance drug-like properties and target engagement potential.
Table 3: Evolution of Key Imidazole-Containing Scaffolds in Drug Discovery
Era | Scaffold Type | Representative Examples/Concepts | Key Advancements/Limitations Addressed |
---|---|---|---|
Late 19th - Early 20th Century | Natural Product Isolation | Ricinine (2-Pyridone Alkaloid) | Identification of bioactive nitrogen heterocycles in nature; Foundation for synthetic efforts |
Mid 20th Century | Simple Synthetic Monocyclics | Benzimidazoles (e.g., early anthelmintics), Simple Imidazoles | Development of first synthetic drugs based on imidazole; Established core pharmacophore but faced limitations (metabolism, toxicity) |
Late 20th Century | Fused Bicyclics & Early Hybrids | Imidazo[1,2-a]pyridines, Benzimidazole-Pyridine Conjugates | Improved metabolic stability over monocyclics; Bioisosteric replacement; Broader activity spectrum; Emergence of rational hybridization |
Late 20th - Early 21st Century | Targeted Hybrids & Decorated Scaffolds | 2-Substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes; Halogen/Alkoxy substituted derivatives (e.g., 6-Chloro-2-methoxy-) | Strategic substituent incorporation (Cl, OCH₃) for property optimization; Use as intermediates for complex hybrids; Focus on specific target classes (e.g., antifungals, kinases) |
21st Century (Approvals) | Complex Hybrids in Clinics | Deucravacitinib (Imidazo[1,2-b]pyridazine), Relugolix (Aminopyridazine) | Clinical validation of advanced imidazole-containing hybrids; Exploitation of specific molecular recognition (e.g., allosteric inhibition); High selectivity |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1